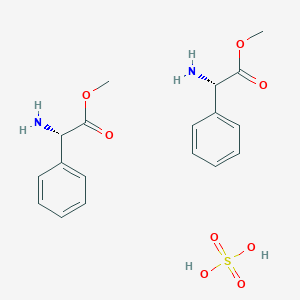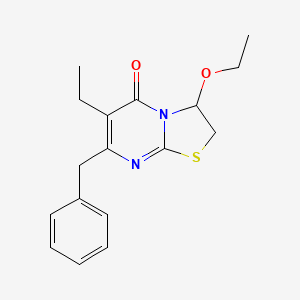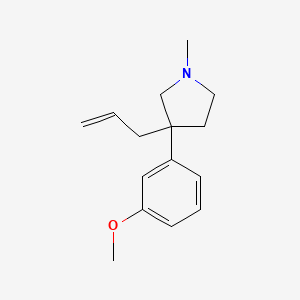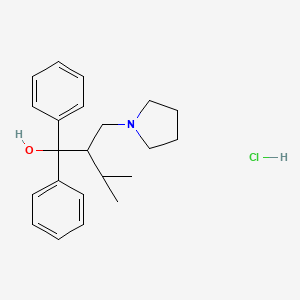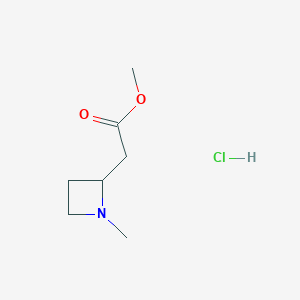![molecular formula C21H19N5O B12926759 N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide CAS No. 920314-81-4](/img/structure/B12926759.png)
N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Aminomethylation: The indazole core is then subjected to aminomethylation using formaldehyde and a primary amine, such as 2-aminophenylamine, under basic conditions.
Coupling Reaction: The aminomethylated indazole is coupled with benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or indazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-hydroxyphenyl)benzamide
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-methylphenyl)benzamide
- 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-chlorophenyl)benzamide
Uniqueness
4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide is unique due to its specific substitution pattern and the presence of both indazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Propiedades
Número CAS |
920314-81-4 |
|---|---|
Fórmula molecular |
C21H19N5O |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-4-[(1H-indazol-3-ylamino)methyl]benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-23-20-16-5-1-3-7-18(16)25-26-20/h1-12H,13,22H2,(H,24,27)(H2,23,25,26) |
Clave InChI |
VETKJMDGFXRTDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-hydroxy-10,16-bis(2-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12926682.png)


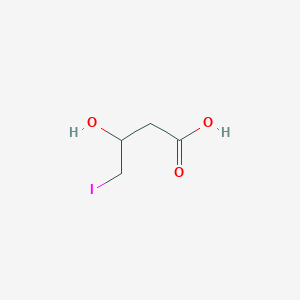
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
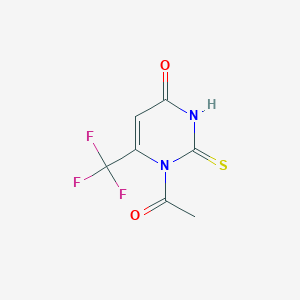
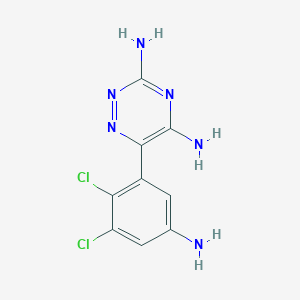
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
